molecular formula C25H28F3N3O3 B1241285 (4S,5S)-4-(3,4-difluorophenyl)-N-(3-(4-(4-fluorophenyl)piperidin-1-yl)propyl)-5-methyl-2-oxooxazolidine-3-carboxamide

(4S,5S)-4-(3,4-difluorophenyl)-N-(3-(4-(4-fluorophenyl)piperidin-1-yl)propyl)-5-methyl-2-oxooxazolidine-3-carboxamide

Cat. No.: B1241285
M. Wt: 475.5 g/mol
InChI Key: DTYAFBJXWWLRMA-QMHKHESXSA-N
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Description

SNAP-7915 is a small molecule drug that acts as an antagonist of the alpha-1a adrenergic receptor. It was initially developed by Lundbeck Research USA, Inc. and is primarily investigated for its potential therapeutic applications in treating urogenital diseases, particularly benign prostatic hyperplasia .

Preparation Methods

The synthesis of SNAP-7915 involves several key steps:

Chemical Reactions Analysis

SNAP-7915 undergoes various chemical reactions, including:

Common reagents used in these reactions include ethylmagnesium bromide, pyridinium chlorochromate, iodobenzene diacetate, lithium aluminium hydride, di-tert-butyl dicarbonate, and sodium hydride. The major products formed from these reactions are the oxazolidinone intermediates and the final trans-oxazolidine compound .

Scientific Research Applications

SNAP-7915 has several scientific research applications:

Mechanism of Action

SNAP-7915 exerts its effects by antagonizing the alpha-1a adrenergic receptor. This receptor is involved in the regulation of smooth muscle tone in the prostate and bladder neck. By blocking this receptor, SNAP-7915 helps to relax the smooth muscles, thereby alleviating symptoms associated with benign prostatic hyperplasia. The molecular targets and pathways involved include the alpha-1a adrenergic receptor and its downstream signaling pathways .

Comparison with Similar Compounds

SNAP-7915 is compared with other alpha-1a adrenergic receptor antagonists such as Silodosin and RWJ-69736. While all these compounds share a similar mechanism of action, SNAP-7915 is unique in its specific binding affinities and selectivities for the alpha-1a adrenergic receptor. This uniqueness is attributed to the stereochemical orientation of the groups at the C-4 and C-5 positions of the oxazolidinone ring .

Similar compounds include:

Properties

Molecular Formula

C25H28F3N3O3

Molecular Weight

475.5 g/mol

IUPAC Name

(4S,5S)-4-(3,4-difluorophenyl)-N-[3-[4-(4-fluorophenyl)piperidin-1-yl]propyl]-5-methyl-2-oxo-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C25H28F3N3O3/c1-16-23(19-5-8-21(27)22(28)15-19)31(25(33)34-16)24(32)29-11-2-12-30-13-9-18(10-14-30)17-3-6-20(26)7-4-17/h3-8,15-16,18,23H,2,9-14H2,1H3,(H,29,32)/t16-,23+/m0/s1

InChI Key

DTYAFBJXWWLRMA-QMHKHESXSA-N

Isomeric SMILES

C[C@H]1[C@@H](N(C(=O)O1)C(=O)NCCCN2CCC(CC2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F

Canonical SMILES

CC1C(N(C(=O)O1)C(=O)NCCCN2CCC(CC2)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F

Synonyms

SNAP 7915
SNAP-7915

Origin of Product

United States

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